molecular formula C9H17ClN2O2 B11775827 (R)-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride CAS No. 1956437-57-2

(R)-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride

Cat. No.: B11775827
CAS No.: 1956437-57-2
M. Wt: 220.69 g/mol
InChI Key: DUZMXZVSNZBVSK-DDWIOCJRSA-N
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Description

®-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride is a compound that belongs to the class of heterocyclic organic compounds It features a pyrrolidinone ring substituted with a hydroxy group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride typically involves the selective functionalization of piperidine derivatives. One common method includes the ring contraction and deformylative functionalization of N-substituted piperidines. This process involves the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

®-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce an alcohol.

Scientific Research Applications

®-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of ®-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxy group and a piperidine ring makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Properties

CAS No.

1956437-57-2

Molecular Formula

C9H17ClN2O2

Molecular Weight

220.69 g/mol

IUPAC Name

(4R)-4-hydroxy-1-piperidin-4-ylpyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C9H16N2O2.ClH/c12-8-5-9(13)11(6-8)7-1-3-10-4-2-7;/h7-8,10,12H,1-6H2;1H/t8-;/m1./s1

InChI Key

DUZMXZVSNZBVSK-DDWIOCJRSA-N

Isomeric SMILES

C1CNCCC1N2C[C@@H](CC2=O)O.Cl

Canonical SMILES

C1CNCCC1N2CC(CC2=O)O.Cl

Origin of Product

United States

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